2-甲硫基腺苷-5'-二磷酸

描述

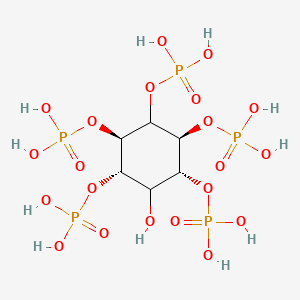

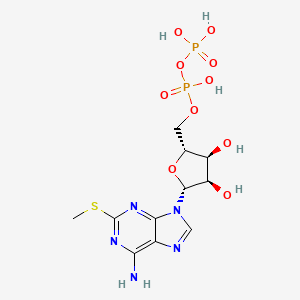

2-Methylthio-adenosine-5’-diphosphate (2-MeSADP) is a potent purinergic agonist displaying selectivity for P2Y1, P2Y12, and P2Y13 receptors . It is an analogue of adenosine diphosphate (ADP) in which the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It induces aggregation of, and inhibits cAMP accumulation in, platelets in vitro .

Synthesis Analysis

The precursor to 2-MeSADP is S-adenosyl methionine (SAM). The sulfonium group in SAM can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating 2-MeSADP .Molecular Structure Analysis

The chemical formula of 2-MeSADP is C11H14N5Na3O10P2S. Its exact mass is 538.96 and its molecular weight is 539.24 . The structure of the P2Y12 receptor in complex with 2MeSADP has been determined, providing insights into the molecular interactions between the receptor and its ligand .Chemical Reactions Analysis

2-MeSADP is an agonist of purinergic P2Y receptors, with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors . It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 .Physical And Chemical Properties Analysis

2-MeSADP is a solid, white compound that is soluble in water . It is hygroscopic and should be stored in desiccated conditions at -20°C .科学研究应用

血小板聚集和抑制

2-甲硫基腺苷-5'-二磷酸(2-甲硫基-ADP)在涉及人类血小板聚集的研究中具有重要意义。已知它能诱导血小板聚集并抑制人类血小板中受激腺苷酸环化酶,这种效应是通过与腺苷三磷酸(ATP)竞争性拮抗剂的同一ADP受体介导的(Cusack & Hourani, 1982)。此外,该化合物已被确认为哺乳动物血小板中比ADP和其他ADP类似物更强的聚集剂(Gough, Maguire, & Penglis, 1972)。

胃肠道调节

研究表明,2-甲硫基-ADP参与了胃肠道的调节。它似乎通过与不同的P2Y受体相互作用,在小鼠肠道的各个区域介导放松(Giaroni et al., 2002)。

癌症研究

在癌症研究的背景下,特别是黑色素瘤,已确定2-甲硫基-ADP是一种可以影响人类黑色素瘤细胞生长的物质。它与代谢型P2Y受体,特别是P2Y1受体相互作用,以介导细胞功能,如增殖和凋亡(White et al., 2005)。

放射化学应用

2-甲硫基-ADP已在放射化学应用中使用,特别是在磷标记化合物的制备中。这种用途在生化研究和分析中具有重要意义(Skoblov MIu, Ias'ko Mv, & Skoblov IuS, 1999)。

心血管研究

该化合物已在心血管研究中进行了研究,特别是与血管上的嘌呤受体有关。已证明它对狗和猴脑动脉内皮具有不同的影响,表明其在血管调节中的潜在作用(Geddawy et al., 2010)。

作用机制

2-MeSADP acts by displaying selectivity for P2Y1, P2Y12, and P2Y13 receptors and inhibiting cAMP accumulation . The P2Y12 receptor, one of the most prominent clinical drug targets for inhibition of platelet aggregation, has been studied in complex with 2MeSADP, providing insights into the molecular basis of agonist and antagonist recognition and function at the P2Y12 receptor .

未来方向

The study of 2-MeSADP and its interactions with P2Y receptors continues to be an active area of research. The detailed structural information provided by studies such as the crystal structure of the P2Y12 receptor in complex with 2MeSADP will be invaluable in the design of new drugs targeting these receptors. Further studies are needed to fully understand the biological roles of 2-MeSADP and its potential therapeutic applications.

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMZTKAZJUWXCB-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956439 | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34983-48-7 | |

| Record name | Methylthio-ADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

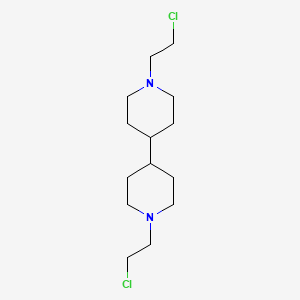

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)